molecular formula C15H16Cl2N4O3 B15171850 N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide

N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide

Cat. No.: B15171850
M. Wt: 371.2 g/mol
InChI Key: CYLNXQDPBDFDAT-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide is a synthetic acetamide derivative characterized by a dichlorophenyl group, a morpholine-substituted imidazolone ring, and an acetamide linker.

Properties

Molecular Formula

C15H16Cl2N4O3

Molecular Weight

371.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(2-morpholin-4-yl-5-oxo-1,4-dihydroimidazol-4-yl)acetamide

InChI

InChI=1S/C15H16Cl2N4O3/c16-9-1-2-11(10(17)7-9)18-13(22)8-12-14(23)20-15(19-12)21-3-5-24-6-4-21/h1-2,7,12H,3-6,8H2,(H,18,22)(H,19,20,23)

InChI Key

CYLNXQDPBDFDAT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the morpholine group: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Attachment of the acetamide group: This can be done through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

FeatureFunctional GroupsPotential Reactions
Acetamide linkageAmide (-CONH-)Hydrolysis (acidic/basic conditions), amidation
Morpholine ringSecondary amineAlkylation, acylation, quaternization
Imidazolone ringCarbonyl, aromatic nitrogenRing-opening (e.g., under basic conditions), nucleophilic attack
Dichlorophenyl moietyElectron-withdrawing groups (Cl)Substitution reactions (e.g., S<sub>N</sub>Ar), deactivation of aromatic ring

Key Reaction Mechanisms

a. Hydrolysis of the Acetamide Group
The acetamide can hydrolyze to form a carboxylic acid under acidic or basic conditions:

R-CO-NH-R’+H2OH+ or OHR-COOH+NH2R’\text{R-CO-NH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{R-COOH} + \text{NH}_2\text{R'}

This reaction is critical for generating intermediates for further functionalization.

b. Alkylation/Acylation of Morpholine
The morpholine’s secondary amine can undergo alkylation or acylation:

Morpholine+R-XN-R-Morpholinium+X\text{Morpholine} + \text{R-X} \rightarrow \text{N-R-Morpholinium} + \text{X}^-

This modifies the compound’s solubility and biological activity.

c. Ring-Opening of Imidazolone
Under alkaline conditions, the imidazolone ring may undergo ring-opening via nucleophilic attack at the carbonyl group:

Imidazolone+NuOpen-chain product\text{Imidazolone} + \text{Nu}^- \rightarrow \text{Open-chain product}

This reaction could lead to degradation under basic conditions.

Comparison of Reaction Conditions

Reaction TypeConditionsExpected Products
HydrolysisAcidic (HCl) or basic (NaOH)Carboxylic acid derivative
Morpholine alkylationAlkyl halide, base (e.g., K<sub>2</sub>CO<sub>3</sub>)Alkylated morpholinium salt
Imidazolone ring-openingStrong base (e.g., NaOH)Open-chain amide

Biological Implications of Reactivity

The compound’s reactivity profile is critical for its applications:

  • Enzyme inhibition : The amide group’s hydrolysis may affect interactions with enzymes like proteases or amidases .

  • Antimicrobial activity : Morpholine’s basicity could facilitate membrane disruption in pathogens.

  • Metabolic stability : Resistance to hydrolysis enhances pharmacokinetic properties.

Challenges in Reaction Optimization

  • Selectivity : Controlling hydrolysis vs. morpholine alkylation requires precise pH and solvent selection.

  • Stability : The dichlorophenyl group’s electron-withdrawing effects may hinder desired substitutions.

  • Scalability : Multi-step synthesis demands efficient purification to minimize by-products.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.

    Pathways: Affecting cellular pathways related to growth, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Core Heterocycle Aromatic Substituents Functional Groups Pharmacokinetic Notes References
N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide Imidazolone-morpholine 2,4-Dichlorophenyl Acetamide, morpholine Potential for hydrogen bonding
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole 4-Fluorophenyl, pyridyl Sulfoxide, acetamide Sulfoxide enantiomers show PK/PD variability
2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide Triazole 2,4-Dichlorophenyl, 4-chloro-2-methylphenyl Thioether, acetamide High hydrophobicity due to multiple chloro groups
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone 4-Isopropylphenyl Acetyl, acetamide Enhanced solubility via acetyl group
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole 4-Fluorophenyl Acetyl, acetamide Thiadiazole enhances metabolic stability

Key Observations:

  • Heterocyclic Core: The imidazolone-morpholine system in the target compound contrasts with sulfoxide-containing imidazoles () and triazole/thiadiazole derivatives (). Imidazolones may offer greater hydrogen-bonding capacity compared to triazoles, which are more electron-deficient .
  • Functional Modifiers: The morpholine ring in the target compound could improve solubility via its oxygen atom, whereas sulfoxide groups () introduce chirality and metabolic variability .

Pharmacodynamic and Kinetic Considerations

  • Hydrogen Bonding: The morpholine and imidazolone groups in the target compound may facilitate interactions with polar enzyme pockets, similar to acetylated morpholinones () .
  • Stereochemical Effects: Unlike the sulfoxide-containing analog (), the target compound lacks chiral centers, simplifying synthesis and reducing variability in biological activity .

Q & A

Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting with precursor amines and imidazole derivatives. For example:

  • Step 1 : Condensation of 2,4-dichloroaniline with chloroacetyl chloride to form intermediates like 2-chloro-N-(2,4-dichlorophenyl)acetamide (see analogous reactions in ).
  • Step 2 : Cyclization with morpholine-containing reagents under reflux in solvents like ethanol or DMF. Temperature control (70–90°C) and stoichiometric ratios (e.g., 1:1.2 amine:chloroacetyl chloride) are critical for minimizing side products .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >70% yield (based on similar protocols in ).

Q. How is the structural identity of this compound confirmed experimentally?

Key techniques include:

  • NMR Spectroscopy : Distinct peaks for the dichlorophenyl group (δ 7.4–7.6 ppm, aromatic protons) and morpholine moiety (δ 3.5–3.7 ppm, CH₂-N-CH₂). Amide NH protons appear as broad singlets (δ 10–13 ppm) .
  • Mass Spectrometry (LCMS) : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights (e.g., ~420–450 g/mol for derivatives in ).
  • FT-IR : Stretching vibrations at ~1650–1700 cm⁻¹ (C=O, amide) and ~1250 cm⁻¹ (C-N, morpholine) confirm functional groups .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Solubility : Poor in water but soluble in DMSO, DMF, or ethanol (based on analogs in ). Adjusting pH (e.g., using 0.1 M HCl or NaOH) can enhance aqueous solubility for biological assays.
  • Stability : Degrades above 60°C (TGA data in ). Store at −20°C in inert atmospheres to prevent oxidation of the imidazole ring .

Advanced Research Questions

Q. How to design in vitro assays to evaluate its biological activity, considering structural analogs?

  • Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (morpholine and imidazole moieties mimic adenine interactions, as seen in ).
  • Assay Conditions : Use recombinant enzymes (e.g., PI3Kγ) with fluorescence-based ADP-Glo™ kits. IC₅₀ values should be compared to controls like LY294002 ( suggests similar scaffolds inhibit kinases at µM ranges).
  • Data Validation : Include negative controls (DMSO vehicle) and orthogonal methods (e.g., SPR for binding kinetics) to rule off-target effects .

Q. How to resolve contradictions in NMR data (e.g., amine vs. imine tautomer ratios)?

  • Dynamic NMR : Perform variable-temperature ¹H NMR (25–60°C) to observe tautomeric equilibria. For example, reports a 50:50 amine:imine ratio at 25°C, which shifts with temperature.
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict tautomer stability. Compare ΔG values to experimental data .

Q. What computational strategies predict binding modes with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or EGFR). The dichlorophenyl group may occupy hydrophobic pockets, while the morpholine oxygen forms hydrogen bonds (as in ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein hydrogen bonds over time .

Q. How to optimize reaction pathways to minimize by-products (e.g., dimerization)?

  • Kinetic Control : Reduce reaction time (<4 hours) and use low temperatures (0–5°C) during imidazole cyclization ( highlights time-sensitive steps).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate specific steps. LCMS monitors intermediate conversion .

Methodological Notes

  • Contradictory Data : If NMR integration ratios conflict with computational predictions (e.g., tautomer ratios), cross-validate with X-ray crystallography ( provides crystallographic data for similar compounds).
  • Biological Assay Pitfalls : Account for compound aggregation in aqueous buffers (use 0.01% Tween-80) and validate cytotoxicity via MTT assays before mechanistic studies .

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